1-((4-Bromophenyl)sulfonyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromophenyl)sulfonyl)piperidin-4-one is a chemical compound with the molecular formula C11H12BrNO3S It is known for its unique structure, which includes a piperidin-4-one core substituted with a 4-bromophenylsulfonyl group
Preparation Methods
The synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one typically involves the reaction of 4-piperidinone with 4-bromobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-piperidinone and 4-bromobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-piperidinone is dissolved in an appropriate solvent, such as dichloromethane, and 4-bromobenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound
Chemical Reactions Analysis
1-((4-Bromophenyl)sulfonyl)piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the piperidin-4-one core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. .
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
1-((4-Bromophenyl)sulfonyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperidin-4-one: This compound lacks the sulfonyl group, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)sulfonyl)piperidin-4-one: The substitution of bromine with chlorine can affect the compound’s properties and reactivity.
1-(4-Methylphenyl)sulfonyl)piperidin-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRKCAXMZOAGQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640923 |
Source
|
Record name | 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-54-4 |
Source
|
Record name | 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.